Enterobactin is synthesized by various strains of Escherichia coli, particularly in response to low iron availability. It is classified under the category of siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms to sequester iron from their environment. The biosynthesis of enterobactin involves non-ribosomal peptide synthetases, specifically the entABCDEF gene cluster, which encodes the enzymes necessary for its production .
The synthesis of enterobactin in Escherichia coli occurs through a series of enzymatic reactions involving the assembly of 2,3-dihydroxybenzoate (2,3-DHB) and L-serine. The process can be summarized as follows:
Recent studies have utilized statistical optimization methods to enhance the yield of enterobactin production in clinical strains of Escherichia coli, achieving significant increases in siderophore units through careful manipulation of growth conditions .
Enterobactin has a complex cyclic structure characterized by its trimeric form composed of three units of N-(2,3-dihydroxybenzoyl)-L-serine. The molecular formula is , and it features several hydroxyl groups that facilitate iron binding through catecholate coordination.
Enterobactin participates in several key chemical reactions:
The mechanism by which enterobactin facilitates iron uptake involves several steps:
The physical and chemical properties of enterobactin are critical for its function:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy have been used to characterize these properties further .
Enterobactin has several significant scientific applications:
Enterobactin biosynthesis initiates with the conversion of chorismate, an intermediate in the shikimate pathway, to 2,3-dihydroxybenzoic acid (DHB). This process involves three iron-regulated enzymes encoded by the ent gene cluster:
Notably, entC expression is regulated by iron availability via the Fur (ferric uptake regulator) repressor. Under iron-limited conditions, Fur dissociates from the ent promoter, enabling transcription [5] [6]. This pathway operates in both aerobic and anaerobic environments, though a dedicated isochorismate synthase (MenF) supports menaquinone biosynthesis anaerobically [6].
Table 1: Enzymes in Enterobactin Precursor Synthesis
Enzyme | Gene | Function | Regulation |
---|---|---|---|
Isochorismate Synthase | entC | Converts chorismate to isochorismate | Fur-repressed, iron-responsive |
Isochorismatase | entB | Hydrolyzes isochorismate to DHB-DH | Fur-repressed |
Chorismate Lyase | entA | Oxidizes DHB-DH to DHB | Fur-repressed |
The trimeric lactone scaffold of enterobactin is assembled by a multidomain NRPS complex:
The NRPS machinery operates with strict stereoselectivity, incorporating L-serine residues and forming ester linkages with (R)-configuration at each lactone chiral center [7].
The ent operon (entABCDEF) is coordinately regulated by iron availability and transcriptional regulators:
Table 2: Core Genes in the Enterobactin Biosynthetic Cluster
Gene | Protein Function | Regulatory Mechanism |
---|---|---|
entA | 2,3-Dihydro-2,3-dihydroxybenzoate dehydrogenase | Fur repression under high iron |
entB | Isochorismatase + aryl carrier protein | Fur repression |
entC | Isochorismate synthase | Fur repression |
entD | Phosphopantetheinyl transferase | Constitutive expression |
entE | DHB-AMP ligase | Fur repression |
entF | L-serine-activating NRPS | Fur repression |
Enterobactin undergoes C-glycosylation to form salmochelins, glucosylated derivatives that evade host immune sequestration:
This modification enables pathogens like Salmonella and uropathogenic E. coli to bypass lipocalin-2 (siderocalin), which binds unmodified enterobactin [3] [9].
Table 3: Enterobactin-Derived Glycosylated Siderophores
Siderophore | Structure | Key Enzyme | Biological Role |
---|---|---|---|
Monoglucosyl-enterobactin (MGE) | 1 glucose on DHB ring | IroB | Intermediate in salmochelin pathway |
Salmochelin S4 (DGE) | 2 glucoses on DHB rings | IroB | Immune evasion; dominant extracellular form |
Salmochelin S2 | Linearized diglucosyl-DHB-Ser | IroD/IroE | Iron uptake in pathogens |
Structural modifications of enterobactin confer critical survival advantages:
This diversification exemplifies convergent evolution, where enterobactin-derived scaffolds gain novel functions beyond iron scavenging, including interbacterial competition and host adaptation.
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